- Catalytic cross-coupling of alkylzinc halides with α-chloro ketonesJournal of the American Chemical Society, 2004, 126(33), 10240-10241,
Cas no 90-42-6 ([1,1'-bi(cyclohexane)]-2-one)
![[1,1'-bi(cyclohexane)]-2-one structure](https://it.kuujia.com/scimg/cas/90-42-6x500.png)
[1,1'-bi(cyclohexane)]-2-one structure
Nome del prodotto:[1,1'-bi(cyclohexane)]-2-one
[1,1'-bi(cyclohexane)]-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Bicyclohexyl]-2-one
- 2 Cyclohexylcyclohexanone
- 2-cyclohexylcyclohexan-1-one
- 2-Cyclohexylcyclohexanone
- CYCLOHEXYLCYCLOHEXANONE, 2-(AS)
- CYCLOHEXYLCYCLOHEXANONE, 2-(SG)
- Lavamenthe
- Bicyclohexanone
- 2-Cyclohexyl cyclohexanone
- Cyclohexanone, 2-cyclohexyl-
- 1,1'-Bi(cyclohexyl)-2-one
- (1,1'-BICYCLOHEXYL)-2-ONE
- UOBQDYFTAJKQAL-UHFFFAOYSA-N
- [1,1'-bi(cyclohexane)]-2-one
- Cyclohexanone, 2-cyclohexyl- (6CI)
- bi(cyclohexan)-2-one
- 2-cyclohexyl-cyclohexanone
- 2-Cyclohexylcyclohexanone.
- DSSTox_RID_82337
- DSSTox_CID_27424
- DSSTo
- NSC 22249
-
- MDL: MFCD00013795
- Inchi: 1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2
- Chiave InChI: UOBQDYFTAJKQAL-UHFFFAOYSA-N
- Sorrisi: O=C1C(C2CCCCC2)CCCC1
- BRN: 1865785
Proprietà calcolate
- Massa esatta: 180.15100
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 180
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1
- Conta Tautomer: 3
- XLogP3: 3.7
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Cristallo viola chiaro
- Densità: 0,97 g/cm3
- Punto di fusione: -32°C
- Punto di ebollizione: 269°C(lit.)
- Punto di infiammabilità: 121°C
- Indice di rifrazione: 1.4880-1.4900
- PSA: 17.07000
- LogP: 3.32600
- Solubilità: Leggermente solubile in acqua, solubile in alcool \ etere e benzene
[1,1'-bi(cyclohexane)]-2-one Informazioni sulla sicurezza
- Istruzioni di sicurezza: S22-S24/25
- RTECS:DT7400000
[1,1'-bi(cyclohexane)]-2-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8228-5G |
[1,1'-bi(cyclohexane)]-2-one |
90-42-6 | 95% | 5g |
¥ 264.00 | 2023-04-13 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0612-5G |
2-Cyclohexylcyclohexanone |
90-42-6 | >97.0%(GC) | 5g |
¥725.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33045-1g |
2-CYCLOHEXYLCYCLOHEXANONE |
90-42-6 | 97% GC | 1g |
¥200.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33045-250mg |
2-CYCLOHEXYLCYCLOHEXANONE |
90-42-6 | 97% GC | 250mg |
¥156.0 | 2024-07-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153780-1g |
[1,1'-bi(cyclohexane)]-2-one |
90-42-6 | >97.0%(GC) | 1g |
¥216.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0612-25g |
[1,1'-bi(cyclohexane)]-2-one |
90-42-6 | 95.0%(GC) | 25g |
¥2280.0 | 2022-06-10 | |
Apollo Scientific | OR924905-1g |
2-Cyclohexylcyclohexanone |
90-42-6 | 95% | 1g |
£80.00 | 2025-02-20 | |
Enamine | EN300-20140-0.25g |
2-cyclohexylcyclohexan-1-one |
90-42-6 | 95.0% | 0.25g |
$25.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8228-10G |
[1,1'-bi(cyclohexane)]-2-one |
90-42-6 | 95% | 10g |
¥ 323.00 | 2023-04-13 | |
Enamine | EN300-20140-5g |
2-cyclohexylcyclohexan-1-one |
90-42-6 | 93% | 5g |
$159.0 | 2023-09-16 |
[1,1'-bi(cyclohexane)]-2-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 30 min, 0 °C
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether , Tetrahydrofuran ; 14 h, rt
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether , Tetrahydrofuran ; 14 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Water
Riferimento
- Novel synthesis of 2-arylcyclohexanones using anodic oxidation of enol esters as the key stepJournal of Electroanalytical Chemistry, 2001, 507(1-2), 14-21,
Metodo di produzione 3
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Cupric chloride , Hydrochloric acid Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: 1,4-Dioxane ; 12 h, 70 °C
Riferimento
- Palladium-catalyzed intramolecular hydroalkylation of alkenyl- β-keto esters, α-aryl ketones, and alkyl ketones in the presence of Me3SiCl or HClChemistry - A European Journal, 2004, 10(24), 6333-6342,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Chlorine , 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl Solvents: Chlorobenzene
Riferimento
- Oxidation of cycloalkanols to the corresponding cycloalkanones with chlorine in the presence of nitroxide radical as a mediatorBulletin of the Chemical Society of Japan, 1990, 63(3), 947-9,
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride , Palladium, bis(acetonitrile)dichloro- Solvents: 1,4-Dioxane ; 12 h, 70 °C
Riferimento
- Palladium-Catalyzed Intramolecular Hydroalkylation of Unactivated Olefins with Dialkyl KetonesOrganic Letters, 2003, 5(15), 2699-2701,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Zinc , Silane, diiododimethyl- Solvents: Dichloromethane ; 22 °C
Riferimento
- Diiododimethylsilanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Gold (hydrotalcite-supported) Solvents: Toluene ; 12 h, 1 atm, 80 °C
Riferimento
- Efficient aerobic oxidation of alcohols using a hydrotalcite-supported gold nanoparticle catalystAdvanced Synthesis & Catalysis, 2009, 351, 1890-1896,
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Bromo(2,4,6-trimethylphenyl)magnesium Solvents: Tetrahydrofuran ; 1 h, 80 °C
1.2 40 h, 80 °C
1.3 Reagents: Acetic acid Solvents: Water ; 0 °C; 1 h, 50 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 40 h, 80 °C
1.3 Reagents: Acetic acid Solvents: Water ; 0 °C; 1 h, 50 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Regioselective α-alkylation of ketones with alkyl chlorides and fluorides via highly nucleophilic magnesium enamidesTetrahedron, 2007, 63(35), 8440-8448,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: [2-[2,6-Bis(1-methylethyl)phenyl]-3,3-dimethyl-2-azaspiro[4.5]dec-1-ylidene]chlo… Solvents: 2,2,2-Trifluoroethanol ; 36 h, 2.5 MPa, rt
Riferimento
- Highly Selective Hydrogenation of Aromatic Ketones and Phenols Enabled by Cyclic (Amino)(alkyl)carbene Rhodium ComplexesJournal of the American Chemical Society, 2015, 137(29), 9250-9253,
[1,1'-bi(cyclohexane)]-2-one Raw materials
- Anisole
- 2-phenylcyclohexan-1-one
- Fluorocyclohexane
- rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol
- 5-Hexen-2-one, 1-cyclohexyl-
- Cyclohexylmagnesium chloride
- 2-chlorocyclohexan-1-one
- 2-cyclohexylcyclohexan-1-ol
- 2-(1-Cyclohexenyl)cyclohexanone
-
- [1,1'-Bicyclohexyl]-1-ol, 2-methoxy-
- 1,2-Ethanediamine, N'-cyclohexylidene-N,N-diethyl-
[1,1'-bi(cyclohexane)]-2-one Preparation Products
[1,1'-bi(cyclohexane)]-2-one Letteratura correlata
-
Andrea Hufendiek,Sophie Lingier,Pieter Espeel,Stefaan De Wildeman,Filip E. Du Prez Polym. Chem. 2018 9 4789
-
Hoda Shafaghat,Pouya Sirous Rezaei,Wan Mohd Ashri Wan Daud RSC Adv. 2015 5 33990
-
Zhanrong Zhang,Mingyang Liu,Jinliang Song,Huizhen Liu,Zhenbing Xie,Shuaishuai Liu,Qinglei Meng,Pei Zhang,Buxing Han Green Chem. 2018 20 4865
-
Daniel A. Ruddy,Joshua A. Schaidle,Jack R. Ferrell III,Jun Wang,Luc Moens,Jesse E. Hensley Green Chem. 2014 16 454
-
Jing Zhang,Milan Gembicky,Marc Messerschmidt,Philip Coppens Chem. Commun. 2007 2399
90-42-6 ([1,1'-bi(cyclohexane)]-2-one) Prodotti correlati
- 100-64-1(N-cyclohexylidenehydroxylamine)
- 823-76-7(1-cyclohexylethan-1-one)
- 5441-51-0(4-ethylcyclohexan-1-one)
- 22515-18-0(4,4-difluorocyclohexan-1-one)
- 4894-75-1(4-phenylcyclohexan-1-one)
- 3041-16-5(1,4-Dioxan-2-one)
- 12262-58-7(1-Hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide)
- 13482-23-0(4-methoxycyclohexan-1-one)
- 13482-22-9(4-hydroxycyclohexan-1-one)
- 98-53-3(4-tert-butylcyclohexan-1-one)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
